molecular formula C16H13Cl2NOS B2865995 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 341967-93-9

7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2865995
CAS No.: 341967-93-9
M. Wt: 338.25
InChI Key: RTJHIXVKISSNHZ-UHFFFAOYSA-N
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Description

7-Chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features two chlorine substituents: one at the 7-position of the benzothiazepine core and another on the para position of the phenylmethyl group attached to the 5-position.

Properties

IUPAC Name

7-chloro-5-[(4-chlorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NOS/c17-12-3-1-11(2-4-12)10-19-14-9-13(18)5-6-15(14)21-8-7-16(19)20/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJHIXVKISSNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the following steps:

    Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors to form the benzothiazepine ring structure.

    Chlorination: Introduction of chlorine atoms at specific positions on the benzothiazepine ring.

    Benzylation: Attachment of the 4-chlorobenzyl group to the benzothiazepine ring.

The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazepine derivatives.

Scientific Research Applications

7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a calcium channel blocker.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Analogues

Compound Name Molecular Formula Key Substituents Pharmacological Activity/Use Molecular Weight (g/mol) Purity/Remarks
7-Chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one C₁₇H₁₄Cl₂N₂OS Cl at 7-position; (4-Cl-phenyl)methyl at 5-position Unknown (structural similarity to calcium channel modulators) 381.28 N/A
Diltiazem Hydrochloride C₂₂H₂₆N₂O₄S·HCl 4-MeO-phenyl, dimethylaminoethyl, acetate groups Calcium channel blocker (antianginal, antihypertensive) 450.98 Crystalline powder
Ro5 4684 (Benzodiazepine) C₁₆H₁₂Cl₂N₂O Cl at 7-position; 4-Cl-phenyl at 5-position; methyl at N1 Prototype ligand for benzodiazepine receptors 335.19 Reference compound
7-Nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one C₉H₈N₂O₃S₂ NO₂ at 7-position; tetrahydro core Intermediate in synthesis of bioactive molecules 272.31 95% purity (EN300-01639)
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one C₁₁H₁₁ClN₂OS Cl at 7-position; ethyl at 5-position Research chemical (CAS 1098346-42-9) 254.73 Commercial availability

Key Differences and Implications

Ro5 4684, a benzodiazepine, shares a 7-chloro substituent but lacks the sulfur atom in its heterocyclic ring, which may limit cross-reactivity with benzothiazepine targets .

Spectral and Analytical Data :

  • The IR and NMR data for 5b (a thiazolo[4,5-d]pyrimidin-2-one derivative) show similarities in carbonyl (C=O) and aromatic signals, suggesting shared synthetic pathways or purification challenges .

Crystallographic and Conformational Analysis :

  • The puckered ring conformation in benzothiazepines (as analyzed via Cremer-Pople coordinates) influences molecular interactions and crystal packing, which are critical for drug formulation .

Therapeutic Potential: While Diltiazem is clinically established, the target compound’s dual chlorination may confer unique selectivity or toxicity profiles requiring further investigation .

Research Findings and Gaps

  • Synthetic Challenges : The synthesis of 7-chloro-5-[(4-chlorophenyl)methyl] derivatives involves multi-step reactions, with purity often verified via NMR and elemental analysis (e.g., 5b in ).
  • Crystallography : Tools like SHELXL and ORTEP-3 are essential for resolving benzothiazepine conformations and hydrogen-bonding patterns, which correlate with stability and bioavailability .

Biological Activity

The compound 7-chloro-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a member of the benzothiazepine class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzothiazepine core with specific substitutions that influence its biological properties. The presence of chlorine and a chlorophenyl group enhances its lipophilicity and potential receptor interactions.

Antimicrobial Activity

Research indicates that compounds within the benzothiazepine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. The compound's structural features are believed to contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies suggest that it can effectively inhibit AChE activity, which is crucial for neurotransmitter regulation in the nervous system. This inhibition may lead to enhanced cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound may act as a positive allosteric modulator at certain neurotransmitter receptors.
  • Enzyme Interference : By inhibiting enzymes like AChE and urease, it alters biochemical pathways critical for microbial survival and neurotransmission.

Case Studies

Several studies have highlighted the pharmacological potential of benzothiazepine derivatives:

  • Neuroprotective Effects : In animal models, compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress.
  • Anticancer Activity : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.

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